2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid is a synthetic compound featuring a four-membered azetidine ring core. The azetidine nitrogen is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine treatment. The acetic acid moiety is attached to the azetidine ring at the 2-position, enhancing hydrophilicity and enabling conjugation or further functionalization. This compound is primarily utilized in pharmaceutical research, particularly as a building block for constrained peptidomimetics or as a linker in solid-phase synthesis .
Properties
CAS No. |
2138138-02-8 |
|---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid |
InChI |
InChI=1S/C20H19NO4/c22-19(23)11-13-9-10-21(13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23) |
InChI Key |
LLQYJNLNJUXABL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Purification Techniques: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, yielding the free amino acid.
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Substituted Derivatives: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for amino acids, facilitating the synthesis of complex peptides.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The primary mechanism of action for 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The deprotection step, involving the removal of the Fmoc group, is crucial for obtaining the desired peptide sequence.
Comparison with Similar Compounds
Key Observations:
Ring Size and Strain :
- Azetidine derivatives (4-membered rings) exhibit higher ring strain compared to pyrrolidine (5) or piperazine (6), influencing reactivity and conformational rigidity. For example, the strained azetidine in the target compound may enhance binding affinity in peptidomimetics compared to more flexible analogs .
- Piperazine derivatives (e.g., 2-[4-(Fmoc)piperazin-1-yl]acetic acid) offer greater flexibility, making them suitable for spacer applications in drug delivery systems .
Substituent Effects :
- The presence of imidazole () introduces metal-binding capabilities, which are absent in the parent compound. This modification expands utility in catalysis or metalloprotein mimics.
- Chiral centers (e.g., R-configuration in pyrrolidine derivatives, ) enable stereoselective synthesis, critical for bioactive molecule development .
Functional Group Diversity :
- Carboxylic acid vs. acetic acid: The azetidine-2-carboxylic acid derivative () lacks the ethylene spacer, reducing solubility but increasing direct conjugation efficiency in peptide coupling .
Q & A
Q. What is the role of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid in peptide synthesis?
This compound is primarily used as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group shields the amine functionality during coupling reactions, preventing undesired side reactions. The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), enabling sequential peptide elongation .
Methodological Insight :
Q. How is this compound synthesized?
The synthesis typically involves:
- Step 1 : Protection of the azetidine amine with Fmoc-Cl (Fmoc chloride) in the presence of a base (e.g., sodium carbonate) .
- Step 2 : Functionalization of the azetidine ring with acetic acid via alkylation or coupling reactions .
Key Reaction Conditions :
| Reagent/Solvent | Temperature | Time | Yield |
|---|---|---|---|
| Fmoc-Cl, Na₂CO₃, DMF | RT | 4–6 h | 70–85% |
| Alkylating agent, THF | 0°C → RT | 12 h | 60–75% |
Q. What analytical techniques are used to characterize this compound?
- NMR Spectroscopy : Confirm regiochemistry and purity (¹H/¹³C NMR in DMSO-d₆ or CDCl₃) .
- Mass Spectrometry (MS) : Verify molecular weight (ESI-MS or MALDI-TOF) .
- HPLC : Assess purity (>95% by reverse-phase C18 column) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Collect residues in sealed containers for incineration .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance Fmoc protection efficiency .
- Solvent Optimization : Replace DMF with dichloromethane (DCM) for azetidine alkylation to reduce side reactions .
- Temperature Control : Perform reactions at 0°C to minimize thermal decomposition of intermediates .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Decomposes at >200°C (TGA data) .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the Fmoc group .
Q. What advanced analytical methods resolve contradictions in structural data?
- X-ray Crystallography : Confirm stereochemistry and bond lengths (e.g., C–O bonds ~1.42 Å) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals in complex spectra .
- High-Resolution MS (HRMS) : Differentiate isobaric impurities with <5 ppm mass accuracy .
Q. How can coupling efficiency in SPPS be improved using this compound?
- Double Coupling : Repeat coupling steps with fresh reagents to ensure complete amide bond formation .
- Microwave-Assisted Synthesis : Reduce reaction time from 2 h to 15 min at 50°C .
- Pre-activation : Pre-activate the carboxylic acid with OxymaPure/DIC for 5 min before resin addition .
Q. What computational tools predict its reactivity in novel reaction environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
